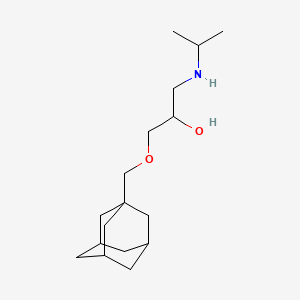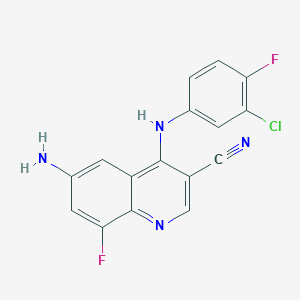![molecular formula C14H22N6 B12219536 [4-(Cyclohexylamino)-1-methylpyrazolo[5,4-d]pyrimidin-6-yl]dimethylamine](/img/structure/B12219536.png)
[4-(Cyclohexylamino)-1-methylpyrazolo[5,4-d]pyrimidin-6-yl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Cyclohexylamino)-1-methylpyrazolo[5,4-d]pyrimidin-6-yl]dimethylamine is a heterocyclic compound that belongs to the pyrazolo[5,4-d]pyrimidine family. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a cyclohexylamino group and a pyrazolo[5,4-d]pyrimidine core, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Cyclohexylamino)-1-methylpyrazolo[5,4-d]pyrimidin-6-yl]dimethylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1-methylpyrazole with cyclohexylamine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[4-(Cyclohexylamino)-1-methylpyrazolo[5,4-d]pyrimidin-6-yl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol at reflux temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[5,4-d]pyrimidine derivatives.
Scientific Research Applications
[4-(Cyclohexylamino)-1-methylpyrazolo[5,4-d]pyrimidin-6-yl]dimethylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [4-(Cyclohexylamino)-1-methylpyrazolo[5,4-d]pyrimidin-6-yl]dimethylamine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the phosphorylation of target proteins. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[5,4-d]pyrimidine family with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a triazole ring fused to the pyrazolo[5,4-d]pyrimidine core, exhibiting similar biological activities.
Uniqueness
[4-(Cyclohexylamino)-1-methylpyrazolo[5,4-d]pyrimidin-6-yl]dimethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexylamino group enhances its binding affinity to CDKs, making it a potent inhibitor compared to other similar compounds .
Properties
Molecular Formula |
C14H22N6 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
4-N-cyclohexyl-6-N,6-N,1-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C14H22N6/c1-19(2)14-17-12(16-10-7-5-4-6-8-10)11-9-15-20(3)13(11)18-14/h9-10H,4-8H2,1-3H3,(H,16,17,18) |
InChI Key |
FFEIQOJGLQSKBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3CCCCC3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12219459.png)
![3-(4-chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B12219462.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate](/img/structure/B12219463.png)


![1-(1-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12219479.png)
![2-Hydrazino-3-methyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-o ne](/img/structure/B12219481.png)
![2-(Piperidine-1-carbonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B12219493.png)
![3-[[(3-Methyl-1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12219499.png)

![2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12219528.png)
![2-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12219533.png)
